molecular formula C10H8N2O5 B1432085 5-methoxy-4-nitro-1H-indole-3-carboxylic acid CAS No. 135531-95-2

5-methoxy-4-nitro-1H-indole-3-carboxylic acid

Cat. No.: B1432085
CAS No.: 135531-95-2
M. Wt: 236.18 g/mol
InChI Key: NWLZOVOLNDYNPJ-UHFFFAOYSA-N
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Description

5-Methoxy-4-nitro-1H-indole-3-carboxylic acid: is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a methoxy group at the 5-position, a nitro group at the 4-position, and a carboxylic acid group at the 3-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-4-nitro-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 5-methoxyindole, followed by carboxylation. The nitration can be achieved using nitric acid in the presence of sulfuric acid, while the carboxylation can be performed using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to minimize by-products and enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at positions that are not sterically hindered by existing functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 5-methoxy-4-nitro-1H-indole-3-carboxaldehyde or 5-methoxy-4-nitro-1H-indole-3-carboxylic acid derivatives.

    Reduction: Formation of 5-methoxy-4-amino-1H-indole-3-carboxylic acid.

    Substitution: Various halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: 5-Methoxy-4-nitro-1H-indole-3-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and receptor binding sites.

Medicine: The compound’s derivatives have shown promise in medicinal chemistry for the development of anti-inflammatory, anticancer, and antimicrobial agents. Its ability to modulate biological pathways makes it a candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science.

Comparison with Similar Compounds

    5-Methoxyindole-3-carboxylic acid: Lacks the nitro group, resulting in different reactivity and biological activity.

    4-Nitroindole-3-carboxylic acid: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

    5-Methoxy-1H-indole-3-carboxylic acid: Lacks the nitro group, leading to different chemical properties and applications.

Uniqueness: 5-Methoxy-4-nitro-1H-indole-3-carboxylic acid is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

5-methoxy-4-nitro-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O5/c1-17-7-3-2-6-8(9(7)12(15)16)5(4-11-6)10(13)14/h2-4,11H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLZOVOLNDYNPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NC=C2C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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